REACTION_CXSMILES
|
C(N(CCCC)CCCC)CCC.[CH3:14][C:15](=[CH2:19])[CH2:16][CH:17]=[O:18]>>[CH3:19][C:15](=[CH2:14])[CH2:16][CH:17]=[O:18].[CH3:14][C:15]([CH3:19])=[CH:16][CH:17]=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=O)=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
It is then distilled for 10 minutes at 20 mm Hg
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the mixture from the catalyst
|
Type
|
CUSTOM
|
Details
|
the distillate thus obtained
|
Type
|
DISTILLATION
|
Details
|
is then fractionally distilled at 100 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)=C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CCCC)CCCC)CCC.[CH3:14][C:15](=[CH2:19])[CH2:16][CH:17]=[O:18]>>[CH3:19][C:15](=[CH2:14])[CH2:16][CH:17]=[O:18].[CH3:14][C:15]([CH3:19])=[CH:16][CH:17]=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=O)=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
It is then distilled for 10 minutes at 20 mm Hg
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the mixture from the catalyst
|
Type
|
CUSTOM
|
Details
|
the distillate thus obtained
|
Type
|
DISTILLATION
|
Details
|
is then fractionally distilled at 100 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)=C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |